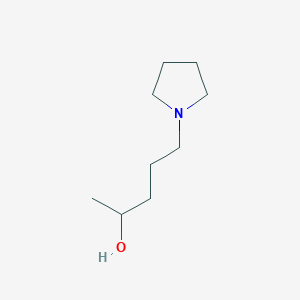![molecular formula C17H17FN2O2 B13603323 6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13603323.png)
6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a fluorine atom at the 6th position of the indole ring, a furan-2-ylmethyl group, and a propan-2-yl group attached to the nitrogen atom of the carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Furan-2-ylmethyl Group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of furan is coupled with a halogenated indole.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate isocyanate or by amidation of the corresponding carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-fluoro-N-[(furan-2-yl)methyl]-N-(methyl)-1H-indole-2-carboxamide
- 6-fluoro-N-[(furan-2-yl)methyl]-N-(ethyl)-1H-indole-2-carboxamide
- 6-fluoro-N-[(furan-2-yl)methyl]-N-(butyl)-1H-indole-2-carboxamide
Uniqueness
6-fluoro-N-[(furan-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide is unique due to the presence of the propan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C17H17FN2O2 |
|---|---|
Molekulargewicht |
300.33 g/mol |
IUPAC-Name |
6-fluoro-N-(furan-2-ylmethyl)-N-propan-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)20(10-14-4-3-7-22-14)17(21)16-8-12-5-6-13(18)9-15(12)19-16/h3-9,11,19H,10H2,1-2H3 |
InChI-Schlüssel |
RDWYIZRHLPRFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC1=CC=CO1)C(=O)C2=CC3=C(N2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)




![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)



![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)


